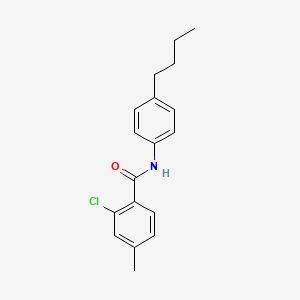

N-(4-butylphenyl)-2-chloro-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-butylphenyl)-2-chloro-4-methylbenzamide, also known as Bupivacaine, is a local anesthetic drug that is widely used for pain management in medical settings. It belongs to the family of amide-type local anesthetics and is known for its long-lasting effects. Bupivacaine is a potent drug that is used for regional anesthesia, nerve block, and epidural anesthesia. The purpose of

Mechanism of Action

N-(4-butylphenyl)-2-chloro-4-methylbenzamide blocks the transmission of nerve impulses by inhibiting the influx of sodium ions into the nerve cells. This action is achieved by binding to the intracellular side of the sodium channel pore, which prevents the channel from opening and the sodium ions from entering the cell. The inhibition of sodium influx leads to the depolarization of the nerve membrane, which results in the loss of nerve function and the sensation of pain.

Biochemical and Physiological Effects:

N-(4-butylphenyl)-2-chloro-4-methylbenzamide has both biochemical and physiological effects on the body. Biochemically, N-(4-butylphenyl)-2-chloro-4-methylbenzamide inhibits the activity of sodium channels, which are responsible for the generation and propagation of action potentials in nerve cells. Physiologically, N-(4-butylphenyl)-2-chloro-4-methylbenzamide blocks the transmission of nerve impulses, which results in the loss of sensation and muscle function in the affected area. N-(4-butylphenyl)-2-chloro-4-methylbenzamide also has cardiovascular effects, including the inhibition of cardiac sodium channels, which can lead to arrhythmias and cardiac arrest.

Advantages and Limitations for Lab Experiments

N-(4-butylphenyl)-2-chloro-4-methylbenzamide has several advantages and limitations for lab experiments. One of the advantages of N-(4-butylphenyl)-2-chloro-4-methylbenzamide is its long duration of action, which makes it useful for studying the effects of local anesthetics on nerve function over an extended period. N-(4-butylphenyl)-2-chloro-4-methylbenzamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, N-(4-butylphenyl)-2-chloro-4-methylbenzamide has limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several future directions for research on N-(4-butylphenyl)-2-chloro-4-methylbenzamide. One area of research is the development of new local anesthetics that have improved efficacy and safety profiles. Another area of research is the study of the effects of N-(4-butylphenyl)-2-chloro-4-methylbenzamide on other ion channels and receptors in the body, which may lead to the discovery of new drug targets for pain management. Additionally, the use of N-(4-butylphenyl)-2-chloro-4-methylbenzamide in combination with other drugs, such as opioids, for pain management is an area of active research. Finally, the development of new delivery methods for N-(4-butylphenyl)-2-chloro-4-methylbenzamide, such as sustained-release formulations, may improve its clinical utility.

Synthesis Methods

The synthesis of N-(4-butylphenyl)-2-chloro-4-methylbenzamide involves the reaction of 4-butylphenylmagnesium bromide with 2-chloro-4-methylbenzoyl chloride in the presence of a catalyst, such as copper(I) iodide. The reaction yields N-(4-butylphenyl)-2-chloro-4-methylbenzamide as a white crystalline solid with a melting point of 110-113°C. The purity of the synthesized N-(4-butylphenyl)-2-chloro-4-methylbenzamide can be determined by various analytical methods, including gas chromatography and high-performance liquid chromatography.

Scientific Research Applications

N-(4-butylphenyl)-2-chloro-4-methylbenzamide is widely used in scientific research for studying the mechanism of action of local anesthetics and for developing new drugs with improved efficacy and safety. N-(4-butylphenyl)-2-chloro-4-methylbenzamide has been studied for its effects on ion channels, particularly sodium channels, which are responsible for the generation and propagation of action potentials in nerve cells. N-(4-butylphenyl)-2-chloro-4-methylbenzamide blocks sodium channels by binding to the intracellular side of the channel pore, thereby preventing the influx of sodium ions and the depolarization of the nerve membrane.

properties

IUPAC Name |

N-(4-butylphenyl)-2-chloro-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO/c1-3-4-5-14-7-9-15(10-8-14)20-18(21)16-11-6-13(2)12-17(16)19/h6-12H,3-5H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTYPFGDXHIBQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-butylphenyl)-2-chloro-4-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B4965124.png)

![N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4965133.png)

![3-(4-methoxyphenyl)-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4965140.png)

![10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B4965153.png)

![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4965158.png)

![N-[2-(allylimino)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-3(2H)-yl]-3-bromobenzamide hydrobromide](/img/structure/B4965179.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4965186.png)

![4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4965188.png)

![N-(4-methoxybenzyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4965213.png)

![N-tricyclo[4.3.1.1~3,8~]undec-3-yl-2-thiophenecarboxamide](/img/structure/B4965219.png)

![1-[2-(4-chlorophenyl)ethyl]-N-(1H-indol-4-ylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B4965241.png)